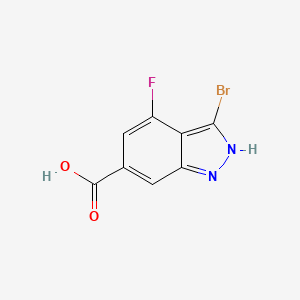

3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoro-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2/c9-7-6-4(10)1-3(8(13)14)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVBSFFDJSIDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701247606 | |

| Record name | 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-65-3 | |

| Record name | 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of 3 Bromo 4 Fluoro 1h Indazole 6 Carboxylic Acid and Its Derivatives

Significance of the Bromo Group

The presence of a bromine atom can significantly influence the pharmacological properties of a molecule. In the context of indazole derivatives, a bromo substituent can:

Enhance Binding Affinity: The lipophilic nature of bromine can improve the binding of the molecule to its biological target through hydrophobic interactions.

Modulate Metabolic Stability: The introduction of a bromine atom can alter the metabolic profile of a compound, potentially increasing its half-life.

Provide a Handle for Further Synthesis: A bromine atom can serve as a reactive site for further chemical modifications, allowing for the synthesis of a wider range of derivatives.

For example, a study on 4-bromo-1H-indazole derivatives identified them as inhibitors of the bacterial cell division protein FtsZ, highlighting the potential of bromo-substituted indazoles in developing new antimicrobial agents. nih.gov

Significance of the Fluoro Group

The fluorine atom possesses unique properties that make it a valuable substituent in medicinal chemistry. The incorporation of fluorine into an indazole scaffold can lead to:

Increased Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, leading to improved pharmacokinetic properties.

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

Altered Physicochemical Properties: Fluorine substitution can influence the pKa, lipophilicity, and membrane permeability of a molecule.

SAR studies of indazole derivatives have shown that the position of the fluoro substituent is critical for activity. For instance, in a series of indazole derivatives, fluoro substitution at the ortho position of a benzyl group at the N1 position resulted in better inhibitory activity compared to meta or para substitution. nih.gov

Significance of the Carboxylic Acid Group

The carboxylic acid group is a common functional group in many drugs and can significantly impact a molecule's properties. In the context of indazole derivatives, a carboxylic acid at the 6-position could:

Improve Water Solubility: The ionizable nature of the carboxylic acid group can enhance the aqueous solubility of the compound, which is often a desirable property for drug candidates.

Act as a Hydrogen Bond Donor/Acceptor: The carboxylic acid group can participate in hydrogen bonding interactions with the target protein, contributing to binding affinity.

Serve as a Point of Attachment: The carboxylic acid can be used as a handle to form amides, esters, or other derivatives, allowing for the exploration of further SAR.

Indazole carboxylic acid derivatives have been investigated for various therapeutic applications, including as male contraceptives. nih.gov The carboxylic acid functionality can also be a key feature for interaction with the active sites of certain enzymes.

Conclusion

The indazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to a wide array of compounds with significant pharmacological activities. Research into indazole derivatives has yielded important anticancer and anti-inflammatory agents, with mechanisms of action that often involve the modulation of key cellular signaling pathways.

An extensive body of research has been dedicated to the indazole scaffold, a privileged heterocyclic motif in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, leading to the development of several approved drugs. This article focuses on the chemical compound 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid, examining the established research methodologies and potential therapeutic applications pertinent to its structural class. The discussion will be framed by the typical preclinical discovery and development cascade for indazole derivatives, from target identification through in vivo efficacy studies.

Chemical Reactivity and Novel Transformations of the Indazole Core

Exploration of Reaction Mechanisms Involving the Indazole System and its Halogenated Derivatives

The reactivity of the indazole ring is significantly influenced by its substituents. Halogenation, a key reaction for functionalizing the indazole core, can proceed through different mechanisms depending on the conditions. chim.it For instance, the introduction of a halogen at the C-3 position is a common strategy for further structural modifications. chim.it

Electrophilic halogenation is a primary mechanism for functionalizing electron-rich aromatic systems like indazoles. Reagents such as N-bromosuccinimide (NBS) are widely used to regioselectively introduce a bromine atom at the 3-position of the indazole system. chim.it The reaction is believed to proceed via an electrophilic attack on the electron-rich C-3 position of the indazole.

In addition to electrophilic pathways, radical mechanisms have also been proposed, particularly under metal-free conditions. rsc.org For example, the halogenation of 2H-indazoles using N-halosuccinimides (NXS) under heating may involve a radical pathway. rsc.org This process is thought to be initiated by the generation of a bromine radical from NBS, which then reacts with the indazole substrate. rsc.org Control experiments, where the reaction is inhibited by radical scavengers like TEMPO, support the involvement of a radical mechanism. rsc.org

The presence of existing halogen substituents, such as the bromine at C-3 and fluorine at C-4 in the title compound, modulates the electronic properties of the indazole ring, influencing the regioselectivity and rate of subsequent reactions. The fluorine atom, being highly electronegative, generally deactivates the ring towards electrophilic attack, while the bromine atom can be replaced or used as a handle for cross-coupling reactions.

Functional Group Interconversions and Orthogonal Reactivity of Bromine, Fluorine, and Carboxylic Acid Moieties

The three distinct functional groups on 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid—bromine, fluorine, and carboxylic acid—offer opportunities for selective transformations, a concept known as orthogonal reactivity. nih.gov This allows for the modification of one functional group without affecting the others, which is a cornerstone of modern synthetic strategy.

Bromine Moiety: The C-3 bromine atom is a versatile handle for functional group interconversion, primarily through transition-metal-catalyzed cross-coupling reactions. nih.gov It can be readily substituted to form new carbon-carbon or carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura coupling allow for the introduction of aryl or vinyl groups, while Buchwald-Hartwig amination can be used to form C-N bonds. mdpi.com

Fluorine Moiety: The C-4 fluorine atom is generally stable and less prone to substitution compared to bromine. Its primary role is to modulate the electronic and steric properties of the molecule. It is typically incorporated early in the synthesis and carried through subsequent steps. Direct substitution of this fluorine atom is challenging and would require harsh conditions or specific activation methods.

Carboxylic Acid Moiety: The carboxylic acid group at the C-6 position can undergo a variety of standard transformations. nih.gov It can be converted into esters, amides, or acid chlorides. For example, amidation can be achieved by activating the carboxylic acid (e.g., with a coupling reagent) and reacting it with an amine. nih.gov Reduction of the carboxylic acid can yield a primary alcohol. These derivatizations are crucial for late-stage functionalization to build molecular complexity. nih.gov

The different reactivities of these groups allow for a stepwise and controlled derivatization of the indazole scaffold. For instance, one could first perform a Suzuki coupling at the C-3 bromine position and then convert the C-6 carboxylic acid into an amide, with the C-4 fluorine atom remaining intact throughout the sequence.

| Functional Group | Position | Common Transformations | Reagents/Conditions |

| Bromine | C-3 | Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | ||

| Sonogashira Coupling | Pd/Cu catalyst, base, alkyne | ||

| Fluorine | C-4 | Generally unreactive | Serves to modify electronic properties |

| Carboxylic Acid | C-6 | Esterification | Alcohol, acid catalyst |

| Amidation | Amine, coupling agents (e.g., HATU, EDCI) | ||

| Reduction to Alcohol | Strong reducing agents (e.g., LiAlH₄) |

Directed Ortho-Metalation and Related Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups. wikipedia.org

In the context of indazoles, a substituent on the N-1 nitrogen can act as a DMG to direct metalation specifically to the C-7 position. mobt3ath.com This provides a reliable method for introducing functionality at a position that is often difficult to access through classical electrophilic substitution. mobt3ath.com For the this compound scaffold, the N-H proton would first need to be replaced with a suitable DMG, such as a pivaloyl or a carbamate (B1207046) group.

A typical DoM sequence on an N-protected indazole would involve:

Protection/DMG Installation: The indazole N-H is functionalized with a group capable of directing metalation (e.g., -CONEt₂, -Piv).

Ortho-Lithiation: The N-protected indazole is treated with a strong lithium amide base, such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (-78 °C) to selectively deprotonate the C-7 position. mobt3ath.com

Electrophilic Quench: The generated C-7 lithiated species is reacted with an electrophile (e.g., trimethylsilyl (B98337) chloride (TMSCl), iodine, aldehydes) to install a new substituent. mobt3ath.com

Deprotection (Optional): The directing group at N-1 can be removed if desired.

This strategy allows for precise control over the position of functionalization, enabling the synthesis of highly substituted indazole derivatives that would be otherwise challenging to prepare. mobt3ath.com

Development of Novel Synthetic Methodologies for Site-Specific Indazole Functionalization and Late-Stage Derivatization

Modern synthetic chemistry has focused on developing efficient and selective methods for the functionalization of heterocyclic cores. For indazoles, transition-metal-catalyzed C-H activation and cross-coupling reactions have become indispensable tools. mdpi.com

Site-Specific C-H Functionalization: Rhodium(III)-catalyzed C-H activation has emerged as a powerful technique for the direct functionalization of indazoles. mdpi.comnih.gov These methods allow for the formation of new bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials like halogenated indazoles. For instance, rhodium catalysts can enable the coupling of azobenzenes with aldehydes to form N-aryl-2H-indazoles, where the azo group directs the C-H activation. nih.gov Such strategies offer atom-economical routes to complex indazole derivatives.

Palladium-Catalyzed Cross-Coupling: As mentioned, the bromine atom at the C-3 position of this compound is primed for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for example, is a robust method for forming C-C bonds by coupling the C-3 position with various organoboronic acids. mdpi.com This reaction typically requires a palladium catalyst, a base, and a suitable solvent. mdpi.com These methods are highly versatile and tolerate a wide range of functional groups, making them suitable for complex molecule synthesis.

Late-Stage Derivatization: Late-stage derivatization refers to the modification of a complex, often biologically active, molecule in the final steps of a synthesis. This approach is highly valuable for generating analogues for structure-activity relationship (SAR) studies. The carboxylic acid group at C-6 of the title compound is an ideal handle for late-stage derivatization. nih.gov Through well-established amidation or esterification protocols, a diverse library of compounds can be rapidly synthesized from a common advanced intermediate. nih.gov

| Methodology | Target Position | Description | Key Features |

| Directed Ortho-Metalation (DoM) | C-7 | N-1 directing group guides lithiation to the adjacent C-7 position. mobt3ath.com | High regioselectivity, access to otherwise difficult-to-functionalize positions. |

| Rhodium-Catalyzed C-H Activation | Various | Direct conversion of a C-H bond to a C-C or C-heteroatom bond. mdpi.comnih.gov | Atom economy, avoids pre-functionalization. |

| Suzuki-Miyaura Cross-Coupling | C-3 (via Bromine) | Pd-catalyzed reaction of the C-Br bond with a boronic acid to form a C-C bond. mdpi.com | High functional group tolerance, robust and reliable. |

| Carboxylic Acid Derivatization | C-6 | Conversion to amides, esters, etc., using standard coupling chemistry. nih.gov | Ideal for late-stage functionalization and library synthesis. |

Coordination Chemistry of Indazole-Carboxylic Acids with Metal Centers and Formation of Coordination Polymers

Indazole-carboxylic acids are excellent ligands for the construction of coordination compounds and coordination polymers (CPs) due to their multiple potential binding sites: the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the carboxylate group. mdpi.comrsc.org The specific coordination mode depends on the metal ion, the position of the substituents on the indazole ring, and the reaction conditions.

The closely related 1H-indazole-6-carboxylic acid has been shown to form coordination polymers with Group 12 metals like zinc(II) and cadmium(II). mdpi.comresearchgate.net When reacted with zinc acetate, it forms a one-dimensional (1D) double-chain structure. mdpi.com In this structure, the indazole ligand coordinates to the zinc centers through both a nitrogen atom of the pyrazole ring and the carboxylate group. mdpi.com

With cadmium acetate, the same ligand forms a three-dimensional (3D) metal-organic framework (MOF). mdpi.com The structural diversity highlights how the choice of the metal center can influence the final architecture of the coordination polymer. The stability of these structures is often enhanced by intermolecular interactions such as hydrogen bonds and π-π stacking. mdpi.comresearchgate.net

The coordination of this compound with metal centers would be expected to follow similar principles. The carboxylate group would likely act as a primary binding site, while one of the indazole nitrogens would provide a secondary coordination point. The bromine and fluorine substituents could influence the crystal packing and electronic properties of the resulting coordination polymers, potentially tuning properties like photoluminescence. mdpi.com Such materials are of interest for applications in sensing, catalysis, and materials science. mdpi.com

Future Research Directions and Translational Challenges in Indazole Chemistry

Development of More Efficient, Scalable, and Environmentally Benign Synthetic Routes

A primary challenge in the development of complex indazole derivatives is the synthesis. Traditional methods often suffer from low yields, harsh reaction conditions, or the use of hazardous materials, which are significant barriers to sustainable and large-scale production. bohrium.comresearchgate.net Future research is intensely focused on developing synthetic protocols that are not only efficient and high-yielding but also environmentally friendly. hilarispublisher.com

Green chemistry principles are being increasingly applied to indazole synthesis. nih.gov This includes the use of greener solvents like polyethylene (B3416737) glycol (PEG 300), the development of metal-free reaction conditions, and the application of electrochemical methods to drive reactions. organic-chemistry.org For a molecule like 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid, with multiple functional groups susceptible to degradation under harsh conditions, these mild, "green" routes are particularly attractive. hilarispublisher.com Research into diazotization reactions for creating 1H-indazole-3-carboxylic acid derivatives, for example, highlights a trend towards operationally simple and rapid methods that proceed under mild conditions. sioc-journal.cn

The table below summarizes some modern, environmentally conscious synthetic strategies applicable to the indazole scaffold.

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

| Copper-Catalyzed Reactions | Use of copper oxide nanoparticles in green solvents (e.g., PEG 300). organic-chemistry.org | Avoids harsher reagents that could affect the bromo and fluoro substituents. |

| Electrochemical Synthesis | Employs electricity to drive reactions, avoiding chemical oxidants. organic-chemistry.org | High regioselectivity, which is crucial for complex substitution patterns. |

| Microwave-Assisted Flow Synthesis (MACOS) | Continuous flow process enables "scaling out" rather than "scaling up". nih.gov | Overcomes limitations of batch synthesis for producing multi-gram quantities. nih.gov |

| Intramolecular C-H Amination | PIFA-mediated cyclization of hydrazones. nih.gov | Offers alternative pathways that may improve yield and purity. |

These innovative routes are essential for making the synthesis of complex molecules like this compound more practical and economically viable for industrial production. google.com

Integration of Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds, thereby reducing the time and cost associated with drug development. researchgate.netsysrevpharm.org For indazole derivatives, computational methods such as molecular docking, virtual screening (VS), and quantitative structure-activity relationship (QSAR) studies are widely used to predict how molecules will interact with their biological targets. nih.govopenmedicinalchemistryjournal.com

The application of these methods to this compound would involve several key steps:

Target Identification: Using virtual screening to dock the indazole structure against libraries of biological targets to identify potential binding partners. openmedicinalchemistryjournal.com

Binding Mode Analysis: Employing molecular docking to predict the precise orientation and interaction of the compound within the active site of a target protein, providing insights for structural modifications. mdpi.com

Lead Optimization: Using structure-guided design and QSAR to systematically modify the this compound scaffold to enhance potency and selectivity. mdpi.comnih.gov This could involve, for instance, computational assessment of various substituents at the N1 or N2 positions of the indazole ring.

These in silico techniques allow chemists to prioritize the synthesis of compounds with the highest probability of success, making the discovery process more efficient. researchgate.net The design of novel EGFR inhibitors and kinase inhibitors has been successfully guided by such computational strategies. nih.govrsc.org

Exploration of Novel Biological Targets and Therapeutic Areas Beyond Current Applications

While indazole derivatives are well-known as kinase inhibitors for cancer therapy, the versatility of the scaffold allows for a broad range of pharmacological activities. mdpi.comnih.govresearchgate.net A significant future direction is the exploration of novel biological targets and therapeutic areas beyond oncology. nih.gov

Research has shown that indazole-containing compounds possess potential as:

Anti-inflammatory agents nih.govresearchgate.net

Antimicrobial and antifungal agents researchgate.netnih.gov

Anti-HIV agents researchgate.net

Treatments for neurological disorders nih.gov

For a specific molecule like this compound, the unique substitution pattern could confer selectivity for novel targets. Future research would involve screening this compound against a wide array of biological targets, including enzymes, receptors, and ion channels implicated in various diseases. This could uncover entirely new therapeutic applications, expanding the potential utility of this chemical entity. bohrium.com For instance, indazole derivatives have been investigated as inhibitors of enzymes like IDO1 and USP7, opening up avenues in immunotherapy and other areas of disease treatment. nih.gov

Application of High-Throughput Screening (HTS) and Fragment-Based Lead Discovery (FBLD) to Indazole Libraries

Identifying initial "hit" compounds is a critical first step in drug discovery. High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against a biological target. nih.govresearchgate.netspringernature.commdpi.com An indazole-focused library containing derivatives like this compound could be screened to identify starting points for new drug development programs.

A more targeted and increasingly powerful approach is Fragment-Based Lead Discovery (FBLD). lifechemicals.comresearchgate.netyoutube.com FBLD involves screening smaller, low-molecular-weight compounds ("fragments") that typically bind with low affinity. researchgate.net Once a fragment hit is identified, it can be optimized into a more potent lead compound. lifechemicals.com This strategy has been successfully applied to the indazole scaffold. In one example, an indazole fragment was identified through screening and subsequently optimized into a potent AXL kinase inhibitor. nih.gov

The FBLD process, as it could be applied to the indazole core, is outlined below:

| FBLD Stage | Description | Relevance to Indazole Chemistry |

| 1. Fragment Screening | A library of small fragments is screened against a biological target using biophysical techniques (e.g., NMR, X-ray crystallography). youtube.com | A simple indazole core could be a starting fragment. |

| 2. Hit Validation | Confirmed fragments that bind to the target are identified. | An indazole fragment binding to a novel protein target is validated. |

| 3. Hit-to-Lead Optimization | The fragment is grown, merged, or linked with other fragments to increase affinity and develop a lead compound. lifechemicals.com | The indazole fragment is elaborated into a more complex derivative, potentially resembling this compound, to achieve high potency. nih.gov |

This approach is highly efficient for exploring the chemical space around a privileged scaffold like indazole and can lead to the discovery of novel and potent drug candidates. nih.govnih.gov

Addressing Synthetic and Methodological Challenges in the Multi-Gram Scale-Up of Complex Indazole Derivatives

A major translational challenge is the transition from laboratory-scale synthesis (milligrams) to large-scale production (multi-grams to kilograms) required for preclinical and clinical studies. nih.gov Reactions that work well on a small scale often become problematic when scaled up, leading to issues with safety, purity, and yield. nih.gov

For a complex molecule such as this compound, several challenges are anticipated:

Regioselectivity: Ensuring that reactions occur at the correct position on the indazole ring can be difficult to control on a large scale.

Reaction Conditions: Many synthetic steps may require hazardous reagents or extreme temperatures, posing safety risks in a large-scale setting. For example, Ullmann-type reactions for indazole synthesis can present thermal hazard concerns. nih.gov

Purification: Isolating the final product with high purity can be challenging and costly, often requiring industrial-scale chromatography. mdpi.comchemrxiv.org

Overcoming these hurdles requires significant investment in process development and chemical engineering. nih.gov Strategies like Microwave-Assisted Continuous Flow Organic Synthesis (MACOS) are being explored as alternatives to traditional batch processing. nih.gov This "scaling out" approach, where a reaction is run continuously over time, can circumvent many of the problems associated with large-batch reactors and is particularly suited for the production of complex, high-value molecules like specialized indazole derivatives. nih.gov

Q & A

Q. What analytical approaches validate the absence of regioisomeric byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.